molecular formula C13H19ClN2O B1652433 1-[4-(Aminomethyl)phenyl]azepan-2-one hydrochloride CAS No. 1439899-26-9

1-[4-(Aminomethyl)phenyl]azepan-2-one hydrochloride

Cat. No.: B1652433
CAS No.: 1439899-26-9
M. Wt: 254.75
InChI Key: SZNFBDWUAJMYAE-UHFFFAOYSA-N
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Description

1-[4-(Aminomethyl)phenyl]azepan-2-one hydrochloride is a chemical compound with the molecular formula C13H19ClN2O It is known for its unique structure, which includes an azepan-2-one ring substituted with an aminomethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Aminomethyl)phenyl]azepan-2-one hydrochloride typically involves the reaction of 4-(aminomethyl)phenylamine with azepan-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Aminomethyl)phenyl]azepan-2-one hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

1-[4-(Aminomethyl)phenyl]azepan-2-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(Aminomethyl)phenyl]azepan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

1-[4-(Aminomethyl)phenyl]azepan-2-one hydrochloride can be compared with other similar compounds, such as:

    1-[4-(Aminomethyl)phenyl]piperidin-2-one hydrochloride: This compound has a similar structure but with a piperidin-2-one ring instead of an azepan-2-one ring.

    1-[4-(Aminomethyl)phenyl]azepan-2-one: The non-hydrochloride form of the compound, which may have different solubility and reactivity properties.

The uniqueness of this compound lies in its specific structure and the presence of the hydrochloride group, which can influence its chemical and biological properties.

Properties

IUPAC Name

1-[4-(aminomethyl)phenyl]azepan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c14-10-11-5-7-12(8-6-11)15-9-3-1-2-4-13(15)16;/h5-8H,1-4,9-10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNFBDWUAJMYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)C2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439899-26-9
Record name 2H-Azepin-2-one, 1-[4-(aminomethyl)phenyl]hexahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439899-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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